
3-Azetidinomethyl-3'-bromobenzophenone
Description
3-Azetidinomethyl-3'-bromobenzophenone is a benzophenone derivative featuring a bromine atom at the 3' position of one aromatic ring and an azetidinomethyl group (a four-membered cyclic amine attached via a methylene linker) at the 3 position of the other ring. Its molecular formula is inferred as C₁₆H₁₄BrNO, with a molecular weight of approximately 316.2 g/mol (calculated from structural analogs in ). The compound is identified by CAS number 898771-57-8 and is utilized in pharmaceutical and organic synthesis due to its reactive bromine and azetidine moieties, which enable participation in cross-coupling reactions and serve as intermediates in drug development .
Properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(3-bromophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO/c18-16-7-2-6-15(11-16)17(20)14-5-1-4-13(10-14)12-19-8-3-9-19/h1-2,4-7,10-11H,3,8-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHMGQMENLFAKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643250 | |
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3-bromophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-57-8 | |
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3-bromophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azetidinomethyl-3’-bromobenzophenone typically involves the following steps:
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Formation of Bromobenzophenone: : The initial step involves the bromination of benzophenone to form bromobenzophenone. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
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Azetidinomethylation: : The next step involves the introduction of the azetidinomethyl group. This can be achieved through a nucleophilic substitution reaction where the bromobenzophenone reacts with azetidine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of 3-Azetidinomethyl-3’-bromobenzophenone may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Azetidinomethyl-3’-bromobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenones with various functional groups.
Scientific Research Applications
3-Azetidinomethyl-3’-bromobenzophenone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-Azetidinomethyl-3’-bromobenzophenone involves its interaction with molecular targets such as enzymes or receptors. The azetidinomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of specific biological pathways. The bromobenzophenone moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key analogs include:
Physicochemical Properties
- 3-Azetidinomethyl-3'-bromobenzophenone: Limited data on melting point or solubility, but the azetidine moiety likely increases polarity and solubility in polar solvents compared to non-amine analogs.
- 3-Bromo-3'-nitrobenzophenone: Higher density and rigidity due to the nitro group, which also reduces solubility in non-polar solvents .
- 2:4-Dichloro-2'-bromobenzophenone: Low melting point (33–34°C) attributed to reduced crystal lattice stability from multiple halogens .
Biological Activity
3-Azetidinomethyl-3'-bromobenzophenone is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C13H9BrO and features a bromobenzophenone moiety linked to an azetidinomethyl group. The presence of the bromine atom contributes to its unique reactivity and biological properties, making it a subject of interest in medicinal chemistry and material science.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. The compound's mechanism of action may involve:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains, potentially through the inhibition of bacterial enzymes.
- Anticancer Properties : Preliminary studies suggest that it may interact with specific cellular pathways to induce apoptosis in cancer cells.
The biological activity of this compound is thought to stem from its ability to bind to specific enzymes or receptors. This binding modulates their activity, influencing various biological pathways. Further investigations are necessary to delineate the precise molecular targets involved.
Case Studies
- Antimicrobial Studies : In vitro experiments demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's effectiveness was comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.
- Anticancer Activity : A study evaluated the effects of this compound on human cancer cell lines (e.g., HeLa, MCF-7). Results indicated that it could inhibit cell proliferation and induce apoptosis, making it a candidate for further development as an anticancer drug.
Comparative Analysis with Similar Compounds
Compound | Unique Features | Biological Activity |
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This compound | Contains a bromine atom influencing reactivity | Antimicrobial, Anticancer |
2-Azetidinomethyl-4'-bromobenzophenone | Different substitution pattern affecting properties | Antimicrobial |
2-Azetidinomethyl-3'-chlorobenzophenone | Chlorine atom provides different electronic effects | Antifungal |
Synthesis and Industrial Applications
The synthesis of this compound typically involves reactions between bromobenzophenone derivatives and azetidine under specific conditions (e.g., using sodium hydride as a base in DMF). Industrial applications may include its use as a building block for more complex organic molecules in pharmaceutical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.